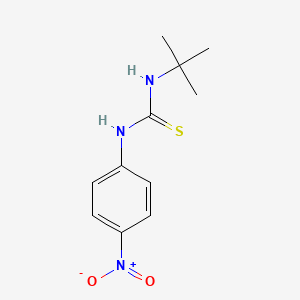

1-Tert-butyl-3-(4-nitrophenyl)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-tert-butyl-3-(4-nitrophenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2S/c1-11(2,3)13-10(17)12-8-4-6-9(7-5-8)14(15)16/h4-7H,1-3H3,(H2,12,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYBLROHCJVPED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=S)NC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes to 1-Tert-butyl-3-(4-nitrophenyl)thiourea

The creation of the thiourea (B124793) backbone is typically achieved through straightforward and reliable reactions, primarily centered on the formation of the C=S bond by linking two different amine precursors.

The most prevalent and direct method for synthesizing this compound is the nucleophilic addition of an amine to an isothiocyanate. nih.govnih.gov This reaction is highly efficient for creating unsymmetrical thioureas. The synthesis involves the reaction of tert-butylamine (B42293) with 4-nitrophenyl isothiocyanate.

In this mechanism, the lone pair of electrons on the nitrogen atom of tert-butylamine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group (-N=C=S) in 4-nitrophenyl isothiocyanate. This step forms a transient intermediate which rapidly rearranges to the stable thiourea product. This method is widely adopted due to its simplicity, high yields, and the commercial availability of the requisite precursors. researchgate.netorganic-chemistry.org The reaction can often be carried out under mild, ambient conditions and does not typically require a catalyst. nih.gov

The general reaction is as follows: tert-butylamine + 4-nitrophenyl isothiocyanate → this compound

An alternative, albeit less direct, synthetic pathway involves the principle of electrophilic aromatic substitution (EAS). researchgate.net This route would begin with a pre-formed thiourea, such as 1-tert-butyl-3-phenylthiourea (B87764), followed by the introduction of the nitro group (–NO₂) onto the phenyl ring.

The nitration is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). msu.edu The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. masterorganicchemistry.comlibretexts.org

The existing substituents on the benzene (B151609) ring direct the position of the incoming nitro group. The N-H group of the thiourea moiety attached to the ring is an activating group and an ortho, para-director. The bulky tert-butyl group on the other nitrogen sterically hinders the ortho positions of the phenyl ring, favoring substitution at the para position. stackexchange.com Therefore, the nitration of 1-tert-butyl-3-phenylthiourea is expected to yield the desired 4-nitrophenyl product predominantly. msu.edu However, controlling the reaction to prevent over-nitration or side reactions can be challenging.

Advanced Synthetic Strategies and Optimization

Research into the synthesis of thioureas continues to evolve, with a focus on improving reaction conditions, exploring novel production methodologies, and employing catalysis to enhance efficiency and sustainability.

The outcome of the synthesis of this compound is highly dependent on the specific reaction conditions employed. Key factors that influence the yield and purity of the final product include the choice of solvent, reaction temperature, and the stoichiometry of the reactants. iwu.edu

Solvent: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents are often effective for this type of synthesis.

Stoichiometry and Addition Rate: The molar ratio of the amine to the isothiocyanate is crucial. Using a precise 1:1 stoichiometry is ideal. The rate of addition of one reactant to the other can also be controlled to manage the reaction exotherm and prevent side reactions. iwu.edu

The following table summarizes the general influence of these parameters on the synthesis.

| Parameter | Condition | Effect on Yield | Effect on Purity | Rationale |

| Solvent | Polar Aprotic (e.g., Acetonitrile, THF) | Generally High | High | Solubilizes reactants without interfering with the nucleophilic attack. |

| Non-polar (e.g., Toluene) | Moderate to High | Moderate to High | Effective but may result in slower reaction rates compared to polar solvents. mdpi.com | |

| Protic (e.g., Ethanol) | Variable | Lower | Can form hydrogen bonds with the amine, potentially reducing its nucleophilicity. | |

| Temperature | Low (0-25 °C) | High | High | Minimizes side reactions and decomposition, favoring the desired product. google.com |

| Moderate (25-80 °C) | Potentially Higher/Faster | Variable | Increases reaction rate but may promote byproduct formation if not carefully controlled. nih.gov | |

| High (>80 °C) | Lower | Lower | Increased risk of decomposition of the thiourea product and reactants. iwu.edu | |

| Reactant Ratio | Equimolar (1:1) | Optimal | High | Ensures complete consumption of both starting materials without excess to purify out. |

| Amine Excess | High | Lower | Can drive the reaction to completion but requires removal of unreacted amine. | |

| Isothiocyanate Excess | High | Lower | Can lead to the formation of byproducts and requires removal of unreacted isothiocyanate. |

This table presents generalized data based on established principles of organic synthesis.

The production of this compound can be accomplished using either traditional batch processing or modern continuous flow chemistry. Each method offers distinct advantages and is suited for different production scales and objectives. labmanager.com

Batch Synthesis: This is the conventional laboratory method where reactants are combined in a single vessel, and the reaction is allowed to proceed for a set time before workup and purification. nih.gov It is highly flexible and ideal for small-scale synthesis and process development. labmanager.com

Continuous Flow Synthesis: In this method, streams of reactants are continuously pumped and mixed in a reactor (e.g., a microreactor or packed-bed reactor), and the product is collected downstream. mdpi.com This approach offers superior control over reaction parameters like temperature and mixing, leading to enhanced safety, consistency, and scalability. researchgate.netresearchgate.net The improved heat and mass transfer in flow reactors can lead to better reproducibility and selectivity compared to batch processes. mdpi.com

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Scalability | Challenging; non-linear scaling issues. | Easier; scaling-out by parallelization or longer run times. nih.gov |

| Process Control | Good; parameters can be adjusted during the reaction. labmanager.com | Excellent; precise control over temperature, pressure, and residence time. mdpi.com |

| Heat & Mass Transfer | Can be inefficient, leading to hotspots and heterogeneity. | Highly efficient due to high surface-area-to-volume ratio. mdpi.com |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer due to small reactor volumes and better heat dissipation. researchgate.net |

| Reproducibility | Can vary between batches. | High, leading to consistent product quality. mdpi.com |

| Suitability | Exploratory research, small-volume production. labmanager.com | Process optimization, high-throughput synthesis, and large-scale manufacturing. researchgate.net |

While the reaction between amines and isothiocyanates is often efficient without a catalyst, recent advancements have explored catalytic methods to further improve synthesis. wikipedia.org These approaches aim to accelerate the reaction, enable the use of less reactive substrates, or proceed under even milder conditions.

Multicomponent reactions (MCRs) represent a novel strategy, where multiple starting materials react in a one-pot process to form the product. For thiourea synthesis, an MCR could involve an amine, an isocyanide, and a sulfur source, often facilitated by a catalyst. researchgate.netdntb.gov.ua Another approach involves using catalysts to facilitate the formation of the isothiocyanate intermediate in situ from more readily available precursors like dithiocarbamates. nih.govgoogle.com

The table below outlines some novel catalytic approaches applicable to thiourea synthesis.

| Catalytic System | Description | Potential Advantage | Reference |

| Copper(I) Chloride (CuCl) | Used in mechanochemical (ball-milling) synthesis to catalyze the coupling of sulfonamides and isocyanates. | Avoids the use of bulk solvents and can reduce reaction times significantly. | nih.gov |

| Elemental Sulfur & Base | Used in multicomponent reactions with isocyanides and amines. | High atom economy and allows for the construction of complex thioureas from simple precursors. | organic-chemistry.orgmdpi.com |

| Acid Catalysis (e.g., HCl) | Used in the synthesis from amines and ammonium (B1175870) thiocyanate. | Facilitates the formation of the isothiocyanate intermediate in situ. | iwu.edu |

| Organocatalysis | Thioureas themselves can act as catalysts, but their synthesis can be accelerated by other organocatalysts. | Metal-free, mild reaction conditions. | researchgate.netlibretexts.org |

Precursor Design and Reactivity in Thiourea Formation

Electronic Effects of 4-Nitrophenyl Isothiocyanate:

The isothiocyanate functional group is inherently electrophilic due to the electronegativity of the nitrogen and sulfur atoms, which draw electron density away from the central carbon atom. In the case of 4-nitrophenyl isothiocyanate, this electrophilicity is substantially enhanced by the presence of a nitro group (-NO₂) at the para position of the phenyl ring. The nitro group is a potent electron-withdrawing group, exerting its effect through both the inductive effect (through the sigma bonds) and the resonance effect (through the pi system of the aromatic ring).

This strong electron-withdrawing nature depletes the electron density on the isothiocyanate carbon, making it a more potent electrophile and thus more susceptible to nucleophilic attack. google.com This increased reactivity generally leads to faster reaction rates compared to isothiocyanates bearing electron-donating groups. e3s-conferences.org

Steric and Nucleophilic Effects of Tert-butylamine:

Tert-butylamine serves as the nucleophile in this reaction. While alkylamines are generally good nucleophiles due to the electron-donating nature of the alkyl groups, the tert-butyl group introduces significant steric hindrance. The bulky tertiary butyl group, with its three methyl groups surrounding the nitrogen atom, can physically impede the approach of the nucleophilic nitrogen to the electrophilic carbon of the isothiocyanate. This steric hindrance can potentially slow down the reaction rate compared to less hindered primary amines. nih.gov

Reaction Mechanism:

The selection of appropriate reaction conditions, such as solvent and temperature, can be crucial in managing the balance between the electronic activation of the isothiocyanate and the steric hindrance of the amine to achieve optimal yields of this compound.

Data Tables

Table 1: Physicochemical Properties of Precursors

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |

| 4-Nitrophenyl isothiocyanate | C₇H₄N₂O₂S | 180.18 | Powder | 110-112 | 137-138 (at 11 mmHg) |

| tert-Butylamine | (CH₃)₃CNH₂ | 73.14 | Liquid | -67.5 google.com | 43-47 google.com |

Structural Elucidation and Conformational Analysis

Single Crystal X-ray Diffraction Investigations

The geometry of the molecule is defined by specific bond lengths and angles. The C=S double bond and C-N single bonds within the thiourea (B124793) moiety exhibit lengths that suggest π-electron delocalization. researchgate.net The 4-nitrophenyl group is expected to be planar, though it may be twisted relative to the plane of the thiourea fragment. In 1-(biphenyl-4-ylcarbonyl)-3-(4-nitrophenyl)thiourea, the dihedral angle between the central thiourea fragment and the nitrobenzene (B124822) ring is 17.75 (14)°. researchgate.net A similar twist is anticipated for 1-Tert-butyl-3-(4-nitrophenyl)thiourea due to the steric demands of the tert-butyl group.

Table 1: Representative Crystal Data and Structure Refinement Parameters for an Analogous Nitrophenylthiourea Compound Data based on 1-(Biphenyl-4-ylcarbonyl)-3-(4-nitrophenyl)thiourea researchgate.net

| Parameter | Value |

|---|---|

| Empirical Formula | C₂₀H₁₅N₃O₃S |

| Formula Weight | 377.41 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.154 (2) |

| b (Å) | 9.4509 (18) |

| c (Å) | 17.471 (3) |

| β (°) | 118.133 (9) |

| Volume (ų) | 1769.7 (5) |

| Z | 4 |

The conformation of N-acyl and N-aryl thiourea derivatives is often stabilized by intramolecular hydrogen bonds. nih.govnih.gov In structures analogous to this compound, an intramolecular N-H···O hydrogen bond is commonly formed where an adjacent carbonyl group is present, creating a stable six-membered pseudo-ring. nih.gov For the target compound, which lacks an acyl group, intramolecular hydrogen bonding might occur between the N-H proton and the nitro group's oxygen atom or a C-H···S interaction, though these are generally weaker. The presence of a bulky tert-butyl group can influence which conformations are sterically favorable for such interactions. nih.gov In related structures, intramolecular C-H···S interactions contribute to conformational stability. nih.govresearchgate.net

In the solid state, thiourea molecules are linked by a network of intermolecular hydrogen bonds. A common motif is the formation of centrosymmetric dimers through pairs of N-H···S hydrogen bonds, which can be described by the graph-set notation R²₂(8). researchgate.net These dimers can then act as building blocks for more extended chains or sheets. For instance, in 1-benzoyl-3-(4-n-butylphenyl)thiourea, intermolecular N-H···S hydrogen bonds link molecules into such dimers. nih.gov In other cases, C-H···O hydrogen bonds involving the nitro group can link molecules into chains. nih.gov The crystal packing is further influenced by weaker interactions, such as π-π stacking between aromatic rings, which is observed in 1-(biphenyl-4-ylcarbonyl)-3-(4-nitrophenyl)thiourea with a centroid-centroid distance of 3.991 (2) Å. researchgate.net

Table 2: Typical Hydrogen Bond Geometry in Related Thiourea Compounds Data based on analogous structures. nih.gov

| D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N-H···O (intramolecular) | 0.86 | 2.15 | 2.656 (3) | 117 |

| C-H···S (intramolecular) | 0.93 | 2.52 | 3.001 (3) | 111 |

| N-H···O (intermolecular) | 0.86 | 2.18 | 3.011 (4) | 162 |

| C-H···O (intermolecular) | 0.93 | 2.56 | 3.486 (4) | 172 |

Spectroscopic Characterization for Structural Insights

Spectroscopic techniques are essential for confirming the structure of this compound, particularly for understanding its behavior in solution.

Fourier-transform infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups and characterize the bonds within the molecule. iosrjournals.org The spectra of thiourea derivatives are complex, but key vibrational bands can be assigned. nih.govresearchgate.net

N-H Vibrations : The N-H stretching vibrations typically appear in the region of 3100-3400 cm⁻¹. The exact position and shape of these bands are sensitive to hydrogen bonding. iosrjournals.org

C=S Vibrations : The thiocarbonyl (C=S) stretching vibration is a highly coupled mode and appears in the fingerprint region, often around 800-850 cm⁻¹ and also contributing to bands near 1400 cm⁻¹. researchgate.net

Aromatic and Nitro Group Vibrations : The 4-nitrophenyl group gives rise to characteristic bands. The aromatic C-H stretching occurs above 3000 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are expected around 1500-1550 cm⁻¹ and 1330-1360 cm⁻¹, respectively.

Tert-butyl Group Vibrations : The tert-butyl group will show characteristic C-H stretching and bending vibrations.

Table 3: Expected FT-IR and Raman Vibrational Frequencies (cm⁻¹) for this compound Based on data from analogous compounds. researchgate.netresearchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| ν(N-H) | 3100 - 3400 | Stretching, sensitive to H-bonding |

| ν(C-H) aromatic | 3000 - 3100 | Stretching |

| ν(C-H) aliphatic | 2850 - 3000 | Stretching from tert-butyl group |

| ν(C=C) aromatic | 1580 - 1610 | Ring stretching |

| νas(NO₂) | 1500 - 1550 | Asymmetric stretching |

| δ(N-H) + ν(C-N) | 1450 - 1550 | Bending and stretching coupled modes |

| νs(NO₂) | 1330 - 1360 | Symmetric stretching |

| ν(C=S) + ν(C-N) | 800 - 850 | Coupled stretching modes |

NMR spectroscopy provides information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in the solution state. nih.gov

¹H NMR : The ¹H NMR spectrum is expected to show distinct signals for the different types of protons. The N-H protons typically appear as broad singlets in the downfield region (δ 8-10 ppm), with chemical shifts that can be concentration and solvent dependent. The aromatic protons of the 4-nitrophenyl group will appear as two distinct doublets in the aromatic region (δ 7.5-8.5 ppm) due to their mutual coupling. rsc.org The nine protons of the tert-butyl group will give rise to a sharp singlet in the upfield aliphatic region (around δ 1.5 ppm). nih.govrsc.org

¹³C NMR : In the ¹³C NMR spectrum, the most characteristic signal is that of the thiocarbonyl (C=S) carbon, which is expected to be significantly downfield (around δ 180 ppm). chemicalbook.com The carbon atoms of the nitrophenyl ring will appear in the aromatic region (δ 110-150 ppm), with the carbon attached to the nitro group being the most deshielded. The quaternary and methyl carbons of the tert-butyl group will have characteristic signals in the aliphatic region. rsc.org

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Based on data for related structures. rsc.orgchemicalbook.com

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | N-H (thiourea) | 8.0 - 10.0 (broad s) |

| Ar-H (ortho to NO₂) | ~8.2 (d) | |

| Ar-H (meta to NO₂) | ~7.6 (d) | |

| -C(CH₃)₃ | ~1.5 (s) | |

| ¹³C | C=S | ~181.0 |

| Ar-C (C-NO₂) | ~145.0 | |

| Ar-C (C-N) | ~144.0 | |

| Ar-C | 118.0 - 126.0 | |

| -C(CH₃)₃ | ~52.0 (quaternary), ~29.0 (methyl) |

Compound Index

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. tanta.edu.eg The electronic structure of this compound contains several chromophores—specifically the nitrophenyl group and the thiourea moiety—which give rise to characteristic electronic transitions. tanta.edu.eg

The primary transitions observed for organic molecules like this are typically π→π* and n→π*. youtube.com

π→π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of unsaturated systems, such as the aromatic ring and the C=S double bond in the thiourea group. youtube.comyoutube.com These transitions are generally of high intensity. youtube.com In this compound, the conjugated system of the 4-nitrophenyl group is expected to produce strong π→π* absorptions.

n→π Transitions:* These transitions occur when an electron from a non-bonding orbital (lone pair) is promoted to a π* antibonding orbital. youtube.com The oxygen and nitrogen atoms of the nitro group, the nitrogen atoms of the thiourea backbone, and the sulfur atom all possess lone pairs of electrons, making n→π* transitions possible. youtube.comyoutube.com These transitions are typically lower in energy and intensity compared to π→π* transitions. youtube.com

The specific wavelengths of these absorptions can be influenced by the molecular environment and solvent polarity. youtube.com

Table 1: Expected Electronic Transitions in this compound

| Transition Type | Involved Orbitals | Associated Functional Group(s) | Expected Intensity |

| π → π | π bonding to π antibonding | 4-Nitrophenyl group, C=S (Thiourea) | High |

| n → π | Non-bonding to π antibonding | Nitro group (O), Thiourea group (N, S) | Low to Medium |

| n → σ | Non-bonding to σ antibonding | Thiourea group (N, S) | Low |

Advanced Solid-State Characterization Techniques

The arrangement of molecules in the crystalline state is governed by a network of non-covalent interactions. Techniques like Hirshfeld surface analysis and topological analysis of the electron density provide quantitative insights into these packing forces.

Hirshfeld Surface Analysis and Fingerprint Plots for Non-Covalent Interactions

Hirshfeld surface (HS) analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comresearchgate.net The surface is defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. mdpi.com Properties such as dnorm (normalized contact distance) can be mapped onto this surface.

The dnorm map uses a red-white-blue color scheme:

Red spots indicate intermolecular contacts that are shorter than the van der Waals (vdW) radii, signifying strong interactions like hydrogen bonds. scispace.com

White areas represent contacts approximately equal to the vdW radii. mdpi.com

Blue regions denote contacts longer than the vdW radii, indicating weaker interactions. scispace.com

For this compound, prominent red spots would be expected on the surface corresponding to N-H···S or N-H···O hydrogen bonds, which are common in thiourea and nitro-containing structures. researchgate.net

Table 2: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Substituted Nitrophenyl Thiourea Derivative

| Contact Type | Contribution to Hirshfeld Surface (%) | Description |

| O···H / H···O | ~45% | Primarily relates to hydrogen bonding involving the nitro group and amine protons. |

| H···H | ~25% | Represents contacts between hydrogen atoms on the tert-butyl and phenyl groups. |

| C···H / H···C | ~10% | Indicates interactions involving the carbon framework and hydrogen atoms. |

| N···H / H···N | ~8% | Sharp spikes in the fingerprint plot corresponding to N-H···S or N-H···O hydrogen bonds. researchgate.net |

| S···H / H···S | ~5% | Interactions involving the thiourea sulfur atom. |

| Other (C···C, O···C, etc.) | ~7% | Minor contributions from other van der Waals forces. |

Note: This data is representative of similar structures and illustrates the expected distribution of non-covalent interactions.

Topological Analysis of Electron Density

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing chemical bonding based on the topology of the electron density, ρ(r). gla.ac.uknih.gov This analysis identifies critical points in the electron density field, which are used to define atoms, bonds, rings, and cages. crystalsolutions.eu

Of particular importance is the bond critical point (BCP), a point of minimum electron density between two bonded atoms where the gradient of the density is zero. gla.ac.uk Several properties at the BCP are used to characterize the nature of the chemical bond:

Electron Density (ρ(r)) : The magnitude of ρ(r) at the BCP correlates with the bond order.

Laplacian of the Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a concentration of charge, typical of shared-shell (covalent) interactions. A positive value (∇²ρ(r) > 0) indicates charge depletion, characteristic of closed-shell interactions, which include ionic bonds, hydrogen bonds, and van der Waals interactions. crystalsolutions.eu

In this compound, QTAIM can be used to differentiate the strong covalent bonds (C-N, C-C, C=S) from the weaker non-covalent hydrogen bonds (N-H···S) that are crucial for its supramolecular assembly. researchgate.net The covalent bonds would exhibit a significant ρ(r) and a negative Laplacian, while the hydrogen bonds would show a much smaller ρ(r) and a positive Laplacian.

Table 3: Typical Topological Properties of Electron Density (ρ(r)) at Bond Critical Points (BCPs) for Bonds in Thiourea Derivatives

| Bond/Interaction Type | Electron Density ρ(r) (eÅ⁻³) | Laplacian ∇²ρ(r) (eÅ⁻⁵) | Interaction Type |

| C=S | High | Negative | Covalent (Shared-shell) |

| C-N | Medium-High | Negative | Covalent (Shared-shell) |

| N-H | High | Negative | Covalent (Shared-shell) |

| C-C (aromatic) | Medium-High | Negative | Covalent (Shared-shell) |

| N-H···S (Hydrogen Bond) | Low | Positive | Non-Covalent (Closed-shell) |

| C-H···O (Hydrogen Bond) | Low | Positive | Non-Covalent (Closed-shell) |

Coordination Chemistry and Metal Complexation

Ligand Behavior and Coordination Modes

The coordination behavior of 1-tert-butyl-3-(4-nitrophenyl)thiourea is dictated by the interplay of its functional groups: the thiocarbonyl (C=S) group, the two nitrogen atoms of the urea (B33335) backbone, and the nitro group's oxygen atoms. The presence of a bulky tert-butyl group on one nitrogen and an electron-withdrawing nitrophenyl group on the other creates a unique steric and electronic environment that influences its interaction with metal centers.

Monodentate, Bidentate, and Polydentate Coordination Capabilities

Thiourea (B124793) and its derivatives are well-documented for their flexible coordination chemistry. They can act as monodentate ligands, typically coordinating through the sulfur atom, which is considered a soft donor and readily bonds with soft metal ions. The coordination can also occur in an anionic monodentate fashion.

Furthermore, these ligands can exhibit bidentate coordination by involving both the sulfur and one of the nitrogen atoms, forming a stable chelate ring. The potential for this compound to act as a bidentate ligand would likely involve the sulfur atom and the nitrogen atom of the NH group adjacent to the nitrophenyl ring. The tert-butyl group's steric hindrance might disfavor the involvement of its adjacent nitrogen in chelation.

While less common, the possibility of polydentate coordination exists, potentially involving the oxygen atoms of the nitro group, although this is not a primary coordination mode for this class of ligands.

Role of Sulfur, Nitrogen, and Oxygen Donor Atoms

The primary donor atom in this compound is the sulfur atom of the thiocarbonyl group. Its soft nature makes it an excellent nucleophile for soft and borderline metal ions. Upon coordination, a shift in the C=S stretching frequency in infrared spectra is a key indicator of sulfur involvement.

The nitrogen atoms also play a crucial role. In bidentate coordination, one of the nitrogen atoms coordinates along with the sulfur atom. The acidity of the NH protons can be influenced by the substituent groups, and deprotonation can lead to anionic ligand coordination. The electron-withdrawing nature of the 4-nitrophenyl group increases the acidity of the adjacent N-H proton, potentially facilitating its involvement in coordination.

The oxygen atoms of the nitro group are generally considered weak donors and are less likely to be involved in direct coordination to the metal center, especially when stronger donors like sulfur and nitrogen are present. However, they can participate in forming intermolecular interactions, such as hydrogen bonds, which stabilize the crystal lattice of the metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with thiourea derivatives typically involves the reaction of the ligand with a metal salt in an appropriate solvent. The stoichiometry of the reactants and the reaction conditions can influence the coordination mode of the ligand and the geometry of the resulting complex.

Complexes with Transition Metal Ions (e.g., Cu, Pt, Ni, Cr, Zn, Cd)

While specific studies on the complexes of this compound with a wide range of transition metals are limited, the coordination chemistry of similar thiourea derivatives has been extensively explored. For instance, the closely related ligand, 1-(4-nitrophenyl)thiourea, has been shown to form a stable complex with copper(I). In this complex, the ligand coordinates as a monodentate ligand through the sulfur atom. Similar coordination behavior is observed in a silver(I) complex with 1-(4-nitrophenyl)thiourea.

Based on these analogues, it is expected that this compound would form complexes with other transition metals such as platinum, nickel, zinc, and cadmium, likely coordinating through the sulfur atom in a monodentate fashion or through sulfur and nitrogen in a bidentate mode depending on the metal ion and reaction conditions.

Spectroscopic and Electrochemical Studies of Metal Complexes

Spectroscopic techniques are vital for elucidating the structure and bonding in metal complexes.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=S and N-H bonds upon complexation provide direct evidence of coordination. A shift of the ν(C=S) band to a lower frequency and changes in the ν(N-H) bands are indicative of sulfur and nitrogen coordination, respectively.

NMR Spectroscopy: 1H and 13C NMR spectroscopy can be used to study the changes in the chemical environment of the ligand upon complexation. Shifts in the signals of the N-H protons and the thiocarbonyl carbon can confirm the coordination sites.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d electronic transitions of the metal ion and the ligand-to-metal charge transfer bands, which are useful in determining the geometry of the complex.

Electrochemical Studies: Techniques like cyclic voltammetry can be used to study the redox properties of the metal complexes and the ligand. The electrochemical behavior of thiourea complexes can be influenced by the nature of the metal ion and the substituents on the thiourea ligand.

X-ray Crystallography of Coordinated Species

Single-crystal X-ray diffraction provides the most definitive structural information for metal complexes. The crystal structure of chlorido[1-(4-nitrophenyl)thiourea-κS]bis(triphenylphosphane-κP)copper(I) reveals a distorted tetrahedral coordination sphere around the Cu(I) atom. The 1-(4-nitrophenyl)thiourea ligand coordinates to the copper atom through its sulfur atom. The molecular conformation is stabilized by an intramolecular N—H⋯Cl hydrogen bond. In the crystal, intermolecular N—H⋯Cl and C—H⋯O hydrogen bonds link the molecules into a three-dimensional network.

Similarly, the crystal structure of the silver(I) analogue, chlorido[1-(4-nitrophenyl)thiourea-κS]bis(triphenylphosphane-κP)silver(I), shows the Ag(I) ion in a distorted tetrahedral environment, with the thiourea ligand coordinating through the sulfur atom. The structure is also characterized by extensive hydrogen bonding. These structures provide a strong basis for predicting the coordination behavior of this compound.

Table 1: Selected Bond Lengths from Crystal Structures of Related Thiourea Complexes

| Compound | Metal-Sulfur (Å) | Reference |

| [CuCl(C7H7N3O2S)(C18H15P)2] | 2.4085 (6) | |

| [AgCl(C7H7N3O2S)(C18H15P)2] | 2.6316 (5) | |

| [CuBr(NPTU)(PPh3)2] | Not specified | |

| [AgBr(NPTU)(PPh3)2] | Not specified |

Electronic Structure and Bonding in Thiourea-Metal Complexes

Thiourea and its derivatives are versatile ligands in coordination chemistry, primarily due to the presence of soft sulfur and hard nitrogen donor atoms. nih.govmdpi.com They typically coordinate to metal ions through the sulfur atom, acting as a monodentate ligand. researchgate.netmaterialsciencejournal.org However, depending on the substituents and reaction conditions, they can also act as bidentate or bridging ligands. mdpi.comresearchgate.net The electronic structure of the resulting metal complexes is a product of the σ-donor and π-acceptor capabilities of the thiourea ligand. nih.govnih.gov

Upon coordination, changes in the electronic structure of the thiourea ligand are experimentally observable. Infrared (IR) spectroscopy studies show that the N-H stretching and N-C-N bending modes shift to higher energy, while the C=S stretching frequency is altered, indicating a change in the double-bond character of the C-N and C-S bonds. nih.govresearchgate.net Sulfur K-edge X-ray absorption spectroscopy (XAS) provides direct evidence of changes in the ligand's electronic structure upon coordination and allows for the quantification of the covalency of the metal-sulfur bond. nih.govresearchgate.net

Influence of Thiourea Structure on Complex Stability and Geometry

The stability and geometry of metal complexes with thiourea ligands are profoundly influenced by the electronic and steric properties of the substituents on the nitrogen atoms. In the case of this compound, the bulky tert-butyl group and the electron-withdrawing 4-nitrophenyl group exert significant and distinct effects.

Steric Effects: The sterically demanding tert-butyl group can influence the coordination number and geometry of the metal center. Large substituents can prevent the formation of higher-coordinate complexes, favoring lower coordination numbers. For instance, while unsubstituted thiourea can form octahedral complexes like [Ni(TU)₆]²⁺, bulky N,N'-disubstituted thioureas may lead to the formation of tetrahedral or square planar complexes. researchgate.netresearchgate.net Studies on various N,N'-substituted thioureas have shown that the steric bulk can lead to distorted geometries. For example, in copper(I) and zinc(II) complexes with substituted thiourea ligands, distorted tetrahedral geometries are common. nih.govrsc.org The large size of the tert-butyl group in this compound would be expected to favor complexes with lower coordination numbers and may introduce distortions from ideal geometries.

Electronic Effects: The 4-nitrophenyl group is strongly electron-withdrawing, which significantly impacts the electronic properties of the thiourea moiety. This electron withdrawal reduces the electron density on the sulfur donor atom, potentially weakening the σ-donor capability of the ligand. nih.gov However, this effect can also enhance the acidity of the N-H protons, which can be crucial in forming certain types of complexes, particularly through deprotonation to form anionic ligands. nih.govmdpi.com The presence of a nitro group can stabilize the resulting complex and influence its electronic environment. nih.gov The combination of an electron-donating group on one side and an electron-withdrawing group on the other, as seen in some thiourea derivatives, can lead to interesting electronic properties and reactivities.

The interplay of these steric and electronic factors determines the final structure and stability of the metal complex. For example, the geometry around a metal center is a balance between maximizing ligand-metal orbital overlap and minimizing steric repulsions between ligands.

Table 1: Influence of Thiourea Substituents on Metal Complex Geometry

| Ligand | Metal Ion | Observed Geometry | Reference |

| N,N'-diethylthiourea | Ni(II) | Equilibrium between tetrahedral, square planar, and octahedral | researchgate.net |

| N-benzoyl-N'-pyridylthiourea | Ni(II) | Distorted square planar | rsc.org |

| N-(diphenylphosphino)ethyl-N'-phenylthiourea | Ag(I) | Distorted tetrahedral | mdpi.com |

| N,N-disubstituted-4-chlorobenzoyl thiourea | Pt(II) | Square-planar | rsc.org |

| 1-(4-chlorobutanoyl)-3-(2-nitrophenyl)thiourea | - | Dihedral angle between benzene (B151609) and thiourea fragment of 66.44 (10)° | researchgate.net |

This table illustrates how different substituents on the thiourea backbone lead to various coordination geometries in metal complexes.

Theoretical Models of Metal-Ligand Interactions

Theoretical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the electronic structure and bonding in thiourea-metal complexes. mdpi.comnih.govutm.my These computational methods allow for the optimization of molecular geometries, calculation of vibrational frequencies, and analysis of the orbitals involved in bonding. utm.myscispace.com

DFT calculations can predict the most stable geometric isomers (e.g., cis- vs. trans-) and elucidate which donor atoms are involved in coordination. doi.org For substituted thioureas, DFT can help determine which nitrogen atom of a heterocyclic substituent (like a triazole) is more likely to coordinate with the metal ion. doi.org

Natural Bond Orbital (NBO) analysis, often used in conjunction with DFT, provides insights into charge distribution, hybridization, and the nature of the metal-ligand bond. mdpi.comdoi.org It can quantify the charge transfer from the ligand to the metal and describe the donor-acceptor interactions that contribute to the stability of the complex. researchgate.net For instance, NBO analysis has been used to show that charge transfers in thiourea-water complexes mainly occur at the nitrogen and sulfur atoms of the thiourea. researchgate.net

Time-dependent DFT (TD-DFT) is employed to calculate electronic absorption spectra, which can then be compared with experimental UV-Vis spectra to aid in the assignment of electronic transitions, such as metal-to-ligand charge transfer (MLCT) bands. utm.mydoi.orgresearchgate.net This is particularly useful for understanding the optical properties of these complexes.

In the context of this compound, DFT calculations could be used to:

Model the geometry of its metal complexes, taking into account the steric bulk of the tert-butyl group.

Calculate the Mulliken spin populations to understand the radical spin density distribution if dealing with paramagnetic metal centers. nih.gov

Predict the vibrational spectra (IR and Raman) and compare them with experimental data to confirm coordination modes. utm.my

Table 2: Application of Theoretical Methods to Thiourea Systems

| System Studied | Theoretical Method | Key Findings | Reference |

| Thiourea-water clusters | DFT, MP2 | Clusters are progressively stabilized by the addition of water molecules; C-S bond is destabilized with increasing solvation. | researchgate.net |

| Metal-doped fullerene with thiourea | DFT | Weak adsorption (physisorption) of thiourea on the surfaces was observed. | nih.gov |

| N-phenyl-N′-(3-triazolyl)thiourea complexes | DFT/NBO/TDDFT | Determined local minima structures, natural charge on the metal, and electronic configuration of M-L bonds. | doi.org |

| 1,3-Diphenylthiourea metal complexes | DFT | Calculated nonlinear optical (NLO) properties and optimized structures. | utm.my |

| 1,3-Diisobutyl thiourea | DFT | Optimized geometry and Mullikan's charges supported the crystal structure. | scispace.comresearchgate.net |

This table showcases the utility of various theoretical models in elucidating the properties of thiourea-based systems.

Catalytic Applications and Mechanistic Insights

Organocatalytic Functionality of Thiourea (B124793) Derivatives

The primary mode of action for thiourea organocatalysts is their ability to activate substrates through hydrogen bonding. wikipedia.orgnih.gov This functionality has been successfully applied to a wide array of reactions, demonstrating the versatility of the thiourea scaffold. mdpi.com

The core of thiourea's catalytic activity lies in its capacity to form double hydrogen bonds with electrophilic functional groups, such as carbonyls, imines, and nitro groups. wikipedia.org This interaction, often described as a "clamp-like" binding motif, polarizes the electrophile, lowering the energy barrier for nucleophilic attack. wikipedia.org For 1-tert-butyl-3-(4-nitrophenyl)thiourea, the electron-withdrawing nitro group enhances the hydrogen-bond donating strength of the N-H protons, making it a potent activator for various substrates. researchgate.net

Computational and experimental studies on similar thioureas have shown that electron-withdrawing substituents on the phenyl rings are crucial for effective catalysis. researchgate.netnih.gov The activation of a nitroalkene, for instance, involves the two N-H protons of the thiourea moiety binding to the oxygen atoms of the nitro group. This dual hydrogen-bonding interaction increases the electrophilicity of the β-carbon, making it more susceptible to attack by a nucleophile in reactions like the Michael addition. researchgate.netrsc.org While direct studies on this compound are limited, the principles established with catalysts like Schreiner's thiourea (N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea) strongly support this activation model. wikipedia.orgnih.gov

Table 1: Influence of Substituents on Thiourea Acidity and H-Bonding Capacity

| Substituent on Phenyl Ring | Electronic Effect | Expected N-H Acidity | Hydrogen-Bond Donor Strength |

|---|---|---|---|

| -NO₂ (as in the title compound) | Strong Electron-Withdrawing | High | Strong |

| -CF₃ | Strong Electron-Withdrawing | High | Strong |

| -H | Neutral | Moderate | Moderate |

Beyond simple hydrogen bonding, thioureas can also function as Brønsted acids or bases. mdpi.com In some reactions, the catalytic mechanism does not involve a dual hydrogen-bond stabilization of a transition state but rather a direct proton transfer. nih.gov For certain transformations, such as the tetrahydropyranylation of alcohols, computational and experimental evidence suggests that a thiourea catalyst can protonate the substrate to form a reactive oxacarbenium ion. rsc.orgnih.gov In this scenario, the thiourea acts as a Brønsted acid. The pKa of the thiourea is critical, and the electron-withdrawing 4-nitrophenyl group in this compound would lower its pKa, making it a more effective Brønsted acid catalyst compared to alkyl-substituted thioureas.

Conversely, in bifunctional thiourea catalysts that incorporate a basic moiety (like a tertiary amine), the thiourea unit activates the electrophile via hydrogen bonding while the basic site deprotonates the nucleophile. beilstein-journals.org Although this compound is not a bifunctional catalyst in this sense, the thiourea core itself can exhibit Brønsted base character through its sulfur atom in specific mechanistic pathways. mdpi.com

Asymmetric Organocatalysis and Enantioselectivity

A major application of thiourea derivatives is in asymmetric organocatalysis, where a chiral catalyst guides a reaction to favor the formation of one enantiomer over the other. rsc.org This is achieved by incorporating a chiral scaffold into the thiourea structure.

To induce enantioselectivity, the thiourea moiety is typically attached to a rigid chiral backbone, such as those derived from amino acids, Cinchona alkaloids, or 1,2-diaminocyclohexane. beilstein-journals.orgchemrxiv.org This chiral scaffold creates a well-defined, three-dimensional space around the catalytically active hydrogen-bonding site. When the substrate binds to the catalyst, the chiral environment forces it into a specific orientation, exposing one face of the electrophile to nucleophilic attack, leading to a highly enantioselective outcome. chemrxiv.org

While this compound is an achiral molecule and therefore cannot be used for asymmetric catalysis on its own, it serves as a critical building block. The 4-nitrophenylthiourea fragment is a common component in many successful chiral catalysts due to its powerful hydrogen-bonding capabilities. A synthetic chemist could readily prepare a chiral version by starting with a chiral amine instead of tert-butylamine (B42293), thereby wedding the activating properties of the nitrophenyl group to a stereocontrolling scaffold. rsc.org

Mechanistic models for stereochemical control in thiourea-catalyzed reactions rely on the precise organization of both the electrophile and the nucleophile in a ternary complex with the catalyst. wikipedia.org In bifunctional catalysts, the thiourea group and the basic site work in concert. The thiourea binds and activates the electrophile (e.g., a nitroalkene), while the basic amine group binds and orients the nucleophile (e.g., a malonate ester). beilstein-journals.org

The transition state of the reaction is highly organized, with the chiral scaffold dictating the facial selectivity of the attack. wikipedia.org The bulky tert-butyl group in a hypothetical chiral analogue of this compound would play a significant role in this model, creating steric hindrance that could further refine the positioning of the substrates and enhance stereochemical control. youtube.com Computational studies have been instrumental in visualizing these transition states, confirming that non-covalent interactions are key to rationalizing the stereochemical outcome. wikipedia.orgyoutube.com

Specific Reaction Types Mediated by Thiourea Catalysts

Thiourea organocatalysts have proven effective for a wide range of chemical reactions. Based on its structural features, this compound is a plausible candidate for catalyzing several of these transformations.

Table 2: Potential Catalytic Applications for Thiourea Derivatives

| Reaction Type | Role of Thiourea Catalyst | Common Substrates |

|---|---|---|

| Michael Addition | H-bond activation of Michael acceptor (e.g., nitroalkene) | Malonates, ketones, nitroalkanes, nitroolefins |

| Diels-Alder Reaction | H-bond activation of dienophile | α,β-Unsaturated ketones, aldehydes |

| Aza-Henry Reaction | H-bond activation of imine and nitroalkane | N-Boc imines, nitroalkanes |

| Strecker Synthesis | H-bond activation of imine | Imines, HCN or TMSCN |

Michael Addition: This reaction involves the addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound or nitroalkene (Michael acceptor). masterorganicchemistry.comwikipedia.org Thioureas are excellent catalysts for this transformation, activating the acceptor through hydrogen bonding to its electron-withdrawing group. rsc.org The enhanced acidity of this compound makes it a strong candidate for catalyzing Michael additions, particularly with substrates like nitroolefins. researchgate.net

Diels-Alder Reaction: This powerful cycloaddition reaction forms a six-membered ring from a conjugated diene and a dienophile. wikipedia.org Thiourea catalysts can accelerate the reaction by activating the dienophile, especially when it contains a carbonyl group, through hydrogen bonding. wikipedia.org This activation lowers the LUMO of the dienophile, facilitating the concerted [4+2] cycloaddition.

Aza-Henry (Nitro-Mannich) Reaction: This reaction forms a β-nitroamine through the addition of a nitroalkane to an imine. mdpi.com Bifunctional thiourea catalysts are particularly effective, as they can activate both the imine (via hydrogen bonding) and the nitroalkane (via Brønsted base deprotonation) simultaneously. beilstein-journals.orgmdpi.com An achiral catalyst like this compound could catalyze the reaction, though without enantiocontrol.

Elucidation of Catalytic Reaction Pathways and Intermediates

Understanding the reaction mechanism is crucial for optimizing catalyst performance and developing new synthetic methods. manchester.ac.uk For thiourea-catalyzed reactions, mechanistic studies, including kinetic analyses and computational modeling, have provided significant insights into the catalytic cycle and the nature of the key intermediates. mdpi.comrsc.org

The primary mode of action for a catalyst like this compound is the activation of an electrophile through dual hydrogen bonding. The two N-H groups of the thiourea moiety interact with an electron-rich center on the substrate, such as the oxygen atoms of a nitro group or a carbonyl group. mdpi.com This interaction, known as bifurcated hydrogen bonding, polarizes the substrate, increases its electrophilicity, and orients it for a selective attack by the nucleophile. The electron-withdrawing 4-nitrophenyl group enhances the acidity of the N-H protons, strengthening these hydrogen bonds and thus increasing the catalytic activity.

For bifunctional catalysts that also possess a basic site, the mechanism is cooperative. The catalytic cycle for a Michael addition, as proposed by Takemoto and supported by later studies, involves the following steps:

The basic amine moiety of the catalyst deprotonates the pronucleophile (e.g., a malonate ester) to form an enolate. mdpi.com

Simultaneously, the thiourea moiety binds to and activates the Michael acceptor (e.g., a nitroolefin). mdpi.com

The catalyst holds both the activated nucleophile and electrophile in close proximity and in a specific orientation within a ternary complex, facilitating the stereoselective C-C bond formation. mdpi.com

Proton transfer regenerates the catalyst and releases the final product. mdpi.com

More recent and detailed mechanistic investigations have revealed further complexities. For certain transformations, two distinct catalytic pathways have been identified:

Dual Hydrogen Bond (H-bond) Activation: This pathway proceeds in an asynchronous, concerted fashion, where the thiourea provides bifurcated hydrogen bonding to the substrate. researchgate.net

Brønsted Acid Catalysis: This is a stepwise mechanism where the thiourea acts as a Brønsted acid. This pathway can involve the formation of distinct intermediates, such as an oxocarbenium ion in glycosylation reactions, followed by the addition of the nucleophile. researchgate.net

Kinetic and computational studies help distinguish between these pathways and elucidate the structures of the transition states, providing a deeper understanding of how these simple organic molecules can achieve high levels of control and efficiency in complex chemical transformations. mdpi.comresearchgate.net

Supramolecular Chemistry and Molecular Recognition

Anion Recognition and Sensing Architectures

The structure of 1-Tert-butyl-3-(4-nitrophenyl)thiourea is well-suited for anion recognition, incorporating key design elements that enable it to function as a selective sensor for various anionic species.

Thiourea-based molecules are attractive as anion receptors due to their dual hydrogen-bond donor capabilities within the N-H groups. nih.gov The design of these receptors leverages several key principles:

Hydrogen Bond Donors: The two N-H groups of the thiourea (B124793) moiety are oriented to form strong, directional hydrogen bonds with anionic guests. nih.gov

Enhanced Acidity: The presence of the electron-withdrawing 4-nitrophenyl group is a critical design feature. mdpi.comresearchgate.net This group increases the acidity of the thiourea N-H protons, making them more effective hydrogen-bond donors and enhancing the binding affinity for anions. mdpi.comresearchgate.net

Chromogenic Signaling Unit: The 4-nitrophenyl group also acts as a chromophore, or a signaling unit. mdpi.com Perturbation of its electronic environment upon anion binding leads to a change in the molecule's absorption of light, often resulting in a visible color change. researchgate.net This allows for naked-eye detection of the binding event.

The primary mechanism of anion recognition by this compound is through hydrogen bonding. The N-H protons of the thiourea group form stable complexes with anions. The stability and selectivity of these complexes are often dictated by the basicity and charge density of the anion.

For instance, strongly basic anions like fluoride (B91410) can form robust hydrogen bonds with the thiourea N-H fragments. researchgate.net In some cases, this interaction can be strong enough to cause a partial or full deprotonation of the highly acidic N-H protons, leading to a significant spectroscopic response. researchgate.net The interaction involves the formation of N-H···anion hydrogen bonds, which effectively encapsulates the guest anion within the receptor's binding pocket.

Studies on nitrophenylthiourea-based sensors have demonstrated selectivity for certain anions over others. These receptors show a notable affinity for basic anions such as fluoride (F⁻), acetate (B1210297) (AcO⁻), and sulfate (B86663) (SO₄²⁻). mdpi.comresearchgate.net In contrast, less basic anions like chloride (Cl⁻), bromide (Br⁻), and nitrate (NO₃⁻) typically show no significant interaction. researchgate.net

The selectivity is governed by a combination of factors including the anion's size, geometry, and basicity, which determine the strength of the hydrogen bonding interaction. For example, a sensor based on a nitrophenyl thiourea moiety exhibited distinct color changes from colorless to yellow in the presence of F⁻, and to yellowish with SO₄²⁻ and AcO⁻, while other anions induced no visible change. researchgate.net

Table 1: Anion Selectivity of a Nitrophenyl Thiourea-Based Sensor

| Anion | Visual Observation |

|---|---|

| Fluoride (F⁻) | Colorless to Yellow |

| Acetate (AcO⁻) | Colorless to Yellowish |

| Sulfate (SO₄²⁻) | Colorless to Yellowish |

| Chloride (Cl⁻) | No significant change |

| Bromide (Br⁻) | No significant change |

| Nitrate (NO₃⁻) | No significant change |

This table is generated based on findings for nitrophenyl thiourea-based sensors. researchgate.net

Mechanism of Anion Sensing via Spectroscopic Changes

The detection of anions by this compound is primarily achieved through spectroscopic methods, most notably UV-Vis absorption spectroscopy. The mechanism relies on the electronic changes within the molecule upon anion binding.

When an anion binds to the thiourea N-H groups through hydrogen bonds, the electron density around the 4-nitrophenyl chromophore is altered. This interaction, which can range from hydrogen bonding to complete deprotonation by highly basic anions, causes a shift in the electronic absorption bands of the molecule. Typically, this results in a bathochromic shift (a shift to a longer wavelength) in the UV-Vis spectrum. researchgate.net This shift moves the absorption from the ultraviolet region into the visible region, producing a distinct color change that can be observed with the naked eye. mdpi.comresearchgate.net For example, the appearance of a new absorption band at a higher wavelength upon the addition of anions like fluoride or acetate is a common indicator of a binding event. researchgate.net

Self-Assembly and Non-Covalent Interactions in Crystal Engineering

In the solid state, thiourea derivatives frequently self-assemble into ordered supramolecular structures. The primary interactions driving this assembly are intermolecular hydrogen bonds and π-π stacking.

Intermolecular Hydrogen Bonds: The thiourea N-H groups are excellent hydrogen bond donors, while the sulfur atom (C=S) can act as a hydrogen bond acceptor. This leads to the formation of robust intermolecular N-H···S hydrogen bonds, which often link molecules into dimers or chains. nih.gov In the case of nitrophenyl-substituted thioureas, the oxygen atoms of the nitro group can also participate as hydrogen bond acceptors, forming N-H···O interactions.

π-π Stacking: The presence of the aromatic 4-nitrophenyl ring facilitates π-π stacking interactions between adjacent molecules. researchgate.net These interactions, where the electron-rich π system of one ring interacts with the π system of a neighboring ring, contribute significantly to the stability of the crystal packing. researchgate.net The combination of directional hydrogen bonds and π-π stacking interactions guides the molecules to assemble into well-defined one-, two-, or three-dimensional networks in the solid state. researchgate.net

Detailed Research Findings on the Supramolecular Assembly of this compound Remain Elusive

Despite extensive searches of scientific literature and crystallographic databases, detailed research findings, including specific data on the supramolecular assembly of the chemical compound This compound , are not available in the public domain. Consequently, the influence of the tert-butyl and 4-nitrophenyl substituents on its specific crystal packing and hydrogen bonding motifs cannot be detailed with scientific accuracy at this time.

While general principles of supramolecular chemistry and studies on analogous compounds provide a foundational understanding, the precise three-dimensional arrangement and intermolecular interactions of this specific molecule remain uncharacterized. The interplay between the bulky, electron-donating tert-butyl group and the planar, electron-withdrawing 4-nitrophenyl group in directing the formation of supramolecular structures is of scientific interest, but has not been the subject of published research.

Therefore, the generation of data tables detailing bond lengths, bond angles, and specific intermolecular contacts for This compound is not possible.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and geometric parameters of thiourea (B124793) derivatives.

Density Functional Theory (DFT) has emerged as a powerful tool for the computational study of thiourea derivatives. It is widely used to optimize the molecular geometry of these compounds in their ground state. researchgate.net For instance, DFT calculations, often using the B3LYP functional with various basis sets like 6-311G, can determine bond lengths, bond angles, and torsion angles. researchgate.net The optimized geometry obtained through these theoretical calculations is frequently compared with experimental data from X-ray crystallography to validate the computational model. researchgate.neteurjchem.com

Table 1: Key Applications of DFT in Analyzing Thiourea Derivatives

| Application | Description | Key Parameters |

| Geometry Optimization | Determination of the most stable three-dimensional arrangement of atoms in the molecule. | Bond lengths, Bond angles, Torsion angles |

| Reactivity Prediction | Assessment of the molecule's susceptibility to chemical reactions. | Chemical Hardness, Chemical Potential, Electrophilicity Index |

| Vibrational Analysis | Calculation of theoretical vibrational frequencies (e.g., IR spectra) to compare with experimental data. | Frequencies (cm⁻¹), Intensities |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. eurjchem.commdpi.com A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily polarized. eurjchem.commdpi.com For many thiourea derivatives, this gap is analyzed to predict their bioactivity and potential for charge transfer within the molecule. mdpi.comresearchgate.net For example, a HOMO-LUMO gap of 3.97 eV for a related biphenyl (B1667301) compound indicates a soft and highly reactive molecule. eurjchem.com The distribution of these orbitals across the molecular structure reveals the likely sites for electrophilic and nucleophilic attacks. researchgate.net

Global reactivity descriptors derived from HOMO and LUMO energies, such as ionization potential, electron affinity, and electronegativity, provide further insights into the molecule's electronic character. mdpi.commaterialsciencejournal.org

Table 2: Calculated Electronic Properties for a Related Thiourea Derivative (FPTT) . researchgate.net

| Property | Value (eV) |

| Ionization Potential | 7.326 |

| Electron Affinity | 4.583 |

| Chemical Potential | -5.954 |

| Hardness | 1.371 |

| Electrophilicity Index | 12.929 |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the movement and interactions of molecules over time, providing a dynamic picture of their behavior.

The conformation of a thiourea derivative significantly influences its properties. The molecule of 1-(biphenyl-4-ylcarbonyl)-3-(4-nitrophenyl)thiourea, for example, adopts a trans-cis conformation that is stabilized by intramolecular hydrogen bonds. researchgate.net Similarly, in 1-(4-nitrobenzoyl)-3-(4-nitrophenyl)thiourea, the nitrobenzoyl and nitrophenyl groups have trans and cis configurations, respectively, relative to the sulfur atom. nih.gov

Computational studies can explore the conformational preferences, such as identifying whether chair or twist-boat conformations are more stable for cyclic derivatives. mdpi.com Molecular dynamics (MD) simulations can be employed to study the dynamic stability of different conformations and the interactions that stabilize them. nih.govresearchgate.net These simulations track the positions and velocities of atoms over time, providing a view of the molecule's flexibility and internal motions.

Thiourea derivatives are well-known for their ability to act as ligands and form complexes with metal ions, a property attributed to the presence of nitrogen and sulfur atoms which can serve as ligating centers. mdpi.commdpi.com Computational simulations can model these interactions, providing details on the coordination modes. Thioureas can coordinate to metals through their sulfur atom, or in a bidentate fashion through both sulfur and nitrogen atoms. mdpi.com DFT calculations have been used to investigate the structures and bonding in such metal complexes. doi.org

The interaction of thiourea derivatives with solvents is also a critical area of study. MD simulations can be used to investigate how a molecule like 1-tert-butyl-3-(4-nitrophenyl)thiourea interacts with surrounding solvent molecules, such as water. nih.gov By calculating radial distribution functions (RDFs), researchers can identify which atoms on the thiourea molecule have significant interactions with the solvent, providing insights into its solubility and behavior in solution. nih.govresearchgate.net

Prediction of Spectroscopic Properties and Comparison with Experimental Data

A key validation for computational models is their ability to reproduce experimental data. Theoretical calculations are frequently used to predict spectroscopic properties, which are then compared with results from experimental techniques like Infrared (IR) spectroscopy.

DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net These theoretical spectra are often compared with experimental FT-IR spectra to assign the observed vibrational bands to specific functional groups and molecular motions. researchgate.netmaterialsciencejournal.orgresearchgate.net For instance, in one study, a theoretically calculated IR spectrum for a thiourea derivative in the gaseous state was compared with the experimental spectrum in the solid state to support structural assignments. researchgate.net

Similarly, Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). mdpi.commaterialsciencejournal.orgresearchgate.net Calculations can yield the maximum absorption wavelength (λmax) and excitation energies, which can be compared to experimental UV-Vis spectra. mdpi.commaterialsciencejournal.org For example, the theoretical absorption maximum for a pyran derivative was calculated at 343.94 nm in DMSO. materialsciencejournal.org This comparison between theoretical and experimental spectra is crucial for confirming the molecular structure and understanding its electronic transitions. researchgate.netdtu.dk

Mechanistic Insights from Computational Studies

A comprehensive search of available scientific literature and databases has not yielded any specific computational studies providing mechanistic insights into the chemical behavior of this compound. Consequently, no data tables or detailed research findings on its reaction mechanisms from a computational standpoint can be presented.

Molecular and Cellular Interaction Mechanisms Strictly Excluding Clinical/safety Data

Mechanistic Investigations of Enzyme Inhibition

The structural features of 1-tert-butyl-3-(4-nitrophenyl)thiourea, particularly the thiourea (B124793) moiety and the nitrophenyl group, are crucial for its ability to inhibit certain enzymes. The presence of electron-withdrawing groups, such as the nitro group, can enhance the hydrogen-bonding capability of the thiourea, a key factor in its interaction with enzyme active sites. researchgate.netnih.gov

While a range of thiourea derivatives have been investigated for their anticholinesterase activity, specific kinetic studies on this compound are not extensively documented in publicly available literature. nih.govnih.gov Generally, thiourea derivatives can act as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The mechanism often involves the inhibitor binding to the active site of the enzyme, thereby preventing the breakdown of neurotransmitters like acetylcholine. nih.govmdpi.com The effectiveness of inhibition can be influenced by the nature of the substituents on the thiourea scaffold. who.int For some inhibitors, this interaction can be reversible and may be of a competitive or mixed type. mdpi.comnih.gov

Thiourea and its derivatives are well-known inhibitors of urease, a nickel-containing metalloenzyme. core.ac.ukdergipark.org.trnih.govnih.gov The inhibitory mechanism is often attributed to the interaction of the sulfur and nitrogen atoms of the thiourea group with the nickel ions in the urease active site. nih.gov This interaction can block the catalytic activity of the enzyme, which is responsible for the hydrolysis of urea (B33335). core.ac.uknih.gov The potency of inhibition by thiourea derivatives can be significantly influenced by the substituents on the phenyl ring. core.ac.ukresearchgate.net For instance, the presence of halogen and methoxy (B1213986) groups can enhance inhibitory activity. nih.gov Kinetic studies on various thiourea derivatives have revealed different modes of inhibition, including competitive and non-competitive mechanisms. dergipark.org.tr

Beyond cholinesterases and urease, thiourea derivatives have been explored as inhibitors of other enzymes, such as tyrosinase. mdpi.com The general principle of inhibition often involves the binding of the thiourea moiety to the enzyme's active site.

Molecular Target Identification and Ligand-Receptor Binding Interactions

Computational methods, particularly molecular docking, have become instrumental in identifying the molecular targets of thiourea derivatives and elucidating the specifics of their binding interactions.

Molecular docking studies are frequently employed to predict the binding poses and estimate the binding affinities of thiourea derivatives to their target enzymes. nih.govmdpi.com For cholinesterases, docking simulations can reveal how these inhibitors fit within the active site gorge. nih.govmdpi.com Similarly, for urease, docking can model the coordination of the thiourea molecule with the nickel ions in the active site. researchgate.net The binding affinity is often quantified by a docking score, which provides a theoretical estimation of the inhibitor's potency. nih.gov

The stability of the enzyme-inhibitor complex is largely determined by a network of non-covalent interactions. For thiourea derivatives, hydrogen bonding between the N-H protons of the thiourea group and amino acid residues in the enzyme's active site is a critical interaction. researchgate.netnih.govresearchgate.net The presence of a nitrophenyl group can further contribute to binding through enhanced hydrogen-bonding capabilities. researchgate.net Additionally, π-π stacking interactions between the aromatic ring of the inhibitor and aromatic amino acid residues (such as tryptophan) in the binding pocket can provide further stabilization. nih.gov These non-covalent interactions collectively dictate the binding orientation and affinity of the inhibitor.

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Principles

Influence of Structural Modifications on Interaction Selectivity

The interaction selectivity of thiourea derivatives is highly dependent on the nature and position of substituents on the aryl rings and the alkyl groups attached to the thiourea core.

Substitution on the Phenyl Ring: The presence and position of substituents on the phenyl ring are critical determinants of biological activity and selectivity. For example, in a series of 1,3-disubstituted thioureas, compounds with a 3,4-dichloro-phenyl or a 4-trifluoromethyl-phenyl substituent demonstrated high cytotoxic activity against various cancer cell lines nih.gov. The 4-nitro substituent in this compound is expected to confer a degree of selectivity based on its strong electron-withdrawing nature, potentially favoring targets with electropositive binding pockets. In a study of N,N'-diarylthiourea derivatives, a compound bearing a 4-nitrophenyl group showed cytotoxic effects against breast cancer cells mdpi.com.

Alkyl Group Substitution: The nature of the alkyl group on the other nitrogen of the thiourea core also modulates activity. The tert-butyl group in the title compound is a bulky, lipophilic moiety. In a study of enzyme inhibitors, both isobutylphenylthiourea and tert-butylphenylthiourea were reported to have inhibitory activities mdpi.com. The bulkiness of the tert-butyl group can influence selectivity by sterically hindering binding to some targets while potentially enhancing van der Waals interactions with others.

The table below summarizes the influence of different structural modifications on the biological activity of various thiourea derivatives, providing insights into the potential interaction principles of this compound.

| Thiourea Derivative Class | Structural Modification | Observed Effect on Biological Activity/Interaction | Reference |

|---|---|---|---|

| N-Aroyl-N'-phenylthioureas | Presence of 4-tert-butylbenzoyl group | Predicted to be more cytotoxic at EGFR than SIRT1 receptor. Showed in vitro cytotoxicity against MCF-7, T47D, and HeLa cancer cells. | jppres.comresearchgate.net |

| 1,3-Disubstituted Phenylthioureas | 3,4-dichloro or 4-CF3 phenyl substituents | High cytotoxic activity (IC50 from 1.5 to 8.9 µM) against colon, prostate, and leukemia cancer cell lines with favorable selectivity over normal cells. | nih.gov |

| N,N'-Diarylthioureas | Presence of a 4-nitrophenyl group | Showed cytotoxic effects on MCF-7 breast cancer cells. | mdpi.com |

| Unsymmetrical Alkyl/Aryl Thioureas | tert-butylcyclohexylthiourea | Tested for anti-cholinesterase activity. | nih.gov |

Cellular Pathway Modulation Studies (e.g., in vitro cellular responses at a molecular level)

While direct studies on the cellular pathway modulation by this compound are limited, research on structurally related thiourea derivatives provides significant insights into its potential mechanisms of action at a molecular level. These studies suggest that thiourea compounds can influence key cellular processes such as apoptosis and inflammation.

Induction of Apoptosis: Many thiourea derivatives have been shown to exert cytotoxic effects on cancer cells by inducing apoptosis, or programmed cell death. For example, certain 1,3-disubstituted thiourea derivatives have demonstrated strong pro-apoptotic activity in human colon cancer (SW480, SW620) and leukemia (K-562) cell lines mdpi.com. One derivative induced late apoptosis in up to 99% of colon cancer cells mdpi.com. The molecular mechanism of apoptosis induction by some thioureas involves the targeting of microtubule polymerization, leading to mitotic arrest and subsequent cell death nih.gov. Another related compound, N-(4-t-butylbenzoyl)-N'-phenylthiourea, is thought to induce apoptosis through its interaction with EGFR and SIRT1 jppres.comresearchgate.net. It is plausible that this compound could also modulate apoptotic pathways, potentially through interactions with similar targets.

Modulation of Inflammatory Pathways: Thiourea derivatives have also been investigated for their anti-inflammatory properties. Some 1,3-disubstituted thioureas have been shown to act as inhibitors of interleukin-6 (IL-6) secretion in colon cancer cells, reducing its levels by 23–63% mdpi.com. IL-6 is a key pro-inflammatory cytokine involved in various cellular processes, and its inhibition can have significant therapeutic implications. Furthermore, some thiourea derivatives of the non-steroidal anti-inflammatory drug naproxen (B1676952) have shown potent anti-inflammatory activity, in some cases through the inhibition of 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade nih.gov. Given the established anti-inflammatory potential of the thiourea scaffold, this compound may also modulate inflammatory signaling pathways.

The table below presents findings from in vitro cellular response studies on various thiourea derivatives, illustrating the potential cellular pathways that could be modulated by this compound.

| Thiourea Derivative Class | Cell Line(s) | Observed In Vitro Cellular Response | Potential Pathway Modulated | Reference |

|---|---|---|---|---|

| 1,3-Disubstituted 3-(trifluoromethyl)phenylthioureas | SW480, SW620 (colon cancer), K-562 (leukemia) | Strong pro-apoptotic activity; induction of late apoptosis in 95-99% of colon cancer cells. | Apoptosis | mdpi.com |

| 1,3-Disubstituted 3-(trifluoromethyl)phenylthioureas | SW480, SW620 (colon cancer) | Inhibition of IL-6 secretion by 23-63%. | Inflammation (IL-6 Signaling) | mdpi.com |

| 1,1'-[1,3-phenylene]bis[3-(3,5-dimethylphenyl)thiourea] | Multiple cancer cell lines | Inhibition of microtubule polymerization, leading to mitotic arrest and apoptosis. | Cell Cycle (Mitosis), Apoptosis | nih.gov |

| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7, T47D (breast cancer), HeLa (cervical cancer) | Cytotoxic activity with selectivity over normal cells. Predicted to interact with EGFR and SIRT1. | EGFR Signaling, SIRT1 Pathway, Apoptosis | jppres.comresearchgate.net |

| Thiourea derivatives of Naproxen | In vitro enzyme assays | Significant inhibition of 5-lipoxygenase (5-LOX) with an IC50 value as low as 0.30 µM for one derivative. | Inflammation (Arachidonic Acid Metabolism) | nih.gov |

Emerging Applications and Future Research Directions

Design and Development in Advanced Materials Science

The quest for novel materials with tailored properties has led researchers to explore the potential of substituted thiourea (B124793) compounds. The specific functionalities within 1-tert-butyl-3-(4-nitrophenyl)thiourea make it a valuable building block in the design of advanced materials.

Role in Sensor Technologies (e.g., Heavy Metal Ion and Anion Detection)

The thiourea functional group is well-known for its ability to form stable complexes with various metal ions and anions through hydrogen bonding and coordination. The presence of the electron-withdrawing 4-nitrophenyl group enhances the acidity of the N-H protons of the thiourea moiety, making it a more effective hydrogen bond donor for anion recognition. mdpi.com This property is central to its application in sensor technologies.